molecular formula C19H17N5O3S2 B2635326 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 300557-82-8

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2635326
CAS No.: 300557-82-8
M. Wt: 427.5
InChI Key: CLGWQRAUCWDBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound with the molecular formula C₁₉H₁₇N₅O₃S₂ and a molecular weight of 427.50 g/mol . This reagent features a complex molecular architecture, integrating a 5-methyl-[1,2,4]triazolo[4,3-a]quinoline group linked via a thioether bridge to an acetamide moiety bearing a 4-sulfamoylphenyl substituent. The presence of both the triazoloquinoline heterocyclic system and the sulfonamide functional group is of significant interest in medicinal chemistry research, as these motifs are frequently found in pharmacologically active compounds. Compounds based on the 1,2,4-triazolo[4,3-a]quinoline scaffold and incorporating sulfonamide groups are frequently investigated for their potential as enzyme inhibitors . Recent scientific literature on analogous 1,2,4-triazolo-fused heterocycles, such as 1,2,4-triazolo[4,3-a]quinoxalines, highlights their promising bioactivity. These related compounds have demonstrated potent inhibitory effects on enzymes like α-glucosidase and α-amylase, which are key targets in type 2 diabetes research . Some derivatives have also shown activity against acetylcholinesterase (AChE), a target for Alzheimer's disease therapeutics, suggesting the potential for this chemical class in developing multi-target agents . The structural features of this compound make it a valuable chemical intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery. It can be used to design novel molecules for probing biological mechanisms and developing new therapeutic candidates for metabolic and neurological disorders. This product is intended For Research Use Only and is not for human or diagnostic use.

Properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c1-12-10-17-22-23-19(24(17)16-5-3-2-4-15(12)16)28-11-18(25)21-13-6-8-14(9-7-13)29(20,26)27/h2-10H,11H2,1H3,(H,21,25)(H2,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGWQRAUCWDBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide primarily targets DNA within cancer cells. This compound intercalates into the DNA structure, disrupting the replication and transcription processes essential for cancer cell proliferation . By binding to DNA, this compound inhibits the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway . By intercalating into DNA, the compound disrupts the normal function of topoisomerases, leading to DNA damage and activation of the DNA damage response pathway . This activation triggers cell cycle arrest and apoptosis, effectively reducing the proliferation of cancer cells.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is absorbed into the bloodstream and distributed to various tissues, including tumor sites. It undergoes metabolic transformation primarily in the liver, where it is converted into active metabolites . The excretion of the compound and its metabolites occurs mainly through the kidneys. These pharmacokinetic properties influence the bioavailability and therapeutic efficacy of the compound.

Result of Action

The molecular and cellular effects of this compound include the induction of DNA damage, cell cycle arrest, and apoptosis . By intercalating into DNA and inhibiting topoisomerase activity, the compound causes significant DNA strand breaks and chromosomal aberrations . These effects lead to the activation of the p53 pathway and other apoptotic signaling cascades, resulting in programmed cell death of cancer cells.

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules . The stability and efficacy of the compound may vary depending on the pH of the surrounding environment, as extreme pH levels can affect its chemical structure and binding affinity . Additionally, temperature fluctuations can impact the compound’s stability and its interaction with DNA. The presence of other biomolecules, such as proteins and lipids, can also influence the compound’s bioavailability and therapeutic action.

: Source

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as other [1,2,4]triazolo[4,3-a]quinoline derivatives, have been shown to intercalate DNA. This suggests that 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide may interact with DNA or other biomolecules in a similar manner.

Cellular Effects

Related compounds have been shown to exhibit anti-tumor activity against various cancer cell lines. This suggests that this compound may also have potential anti-cancer properties.

Molecular Mechanism

Similar compounds have been shown to intercalate DNA, suggesting that this compound may exert its effects at the molecular level through interactions with DNA or other biomolecules.

Biological Activity

The compound 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a novel derivative that combines the triazole and quinoline moieties, known for their diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical formula for this compound is C23H20N4O3SC_{23}H_{20}N_4O_3S, which includes a triazole ring linked to a quinoline structure and a sulfamoylphenyl acetamide group. This unique combination suggests potential for significant biological activity due to the pharmacological profiles associated with each moiety.

Anti-inflammatory Activity

Compounds containing the 1,2,4-triazole moiety have been reported to exhibit broad anti-inflammatory activities. A study indicated that derivatives of triazoles can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) . The compound may share similar mechanisms due to its structural components.

Table 1: Comparative Anti-inflammatory Activity of Triazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Celecoxib21.533.336.45
Compound X593.521.5327.6
Compound Y86.520.54160.5

This table illustrates the selectivity of various compounds for COX-1 and COX-2 inhibition, highlighting the potential effectiveness of triazole derivatives in managing inflammatory conditions.

Anticancer Activity

Research has shown that compounds with triazole and quinoline structures can act as Topoisomerase II inhibitors , which are crucial targets in cancer therapy. A recent study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 2.442.44 to 9.439.43 µM .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHepG26.29
Compound BHCT-1162.44
DoxorubicinHCT-1168.23

The data indicates that the compound's structural features may enhance its binding affinity to DNA, leading to increased cytotoxic activity against cancer cells.

Antimicrobial Activity

The antimicrobial properties of compounds containing triazole rings have also been documented. They exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis .

Case Studies

  • Anti-inflammatory Effects : In vivo studies demonstrated that a related triazole compound significantly reduced carrageenan-induced paw edema in rats, indicating potent anti-inflammatory properties .
  • Cytotoxicity Studies : A series of synthesized quinoline derivatives were tested against multiple cancer cell lines, showing promising results with several compounds achieving lower IC50 values than established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Recent evaluations revealed that triazole derivatives demonstrated effective inhibition against Staphylococcus aureus and E. coli, suggesting their potential as new antimicrobial agents .

Scientific Research Applications

Anticancer Properties

Research has shown that triazoloquinoline derivatives exhibit significant anticancer properties. The mechanisms through which 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide operates include:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting its structure and function. This interaction leads to the inhibition of cancer cell proliferation by affecting critical cellular processes such as apoptosis and cell cycle regulation.
  • Signaling Pathway Inhibition : It has been observed that similar compounds can inhibit specific signaling pathways involved in tumor growth. For instance, they may downregulate anti-apoptotic proteins and activate caspase pathways, promoting apoptosis in cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies indicate that derivatives of triazoloquinoline can exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes within the microorganisms .

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory activity. Research suggests that it may inhibit inflammatory mediators and cytokines, thereby reducing inflammation in various biological models. This property could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases .

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the efficacy of This compound in various settings:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents.
  • In Vivo Studies : Animal models have shown promising results where administration of the compound led to reduced tumor growth rates compared to control groups. Histological analyses revealed decreased cellular proliferation markers in treated tissues.
  • Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other anticancer drugs. Preliminary results indicate enhanced efficacy when used in combination therapies, suggesting potential for improved treatment regimens in oncology .

Summary Table of Applications

ApplicationMechanismFindings
AnticancerDNA intercalation, signaling pathway inhibitionSignificant reduction in cancer cell viability
AntimicrobialDisruption of cell membranesEffective against multiple bacterial strains
Anti-inflammatoryInhibition of inflammatory mediatorsReduction in inflammation markers

Comparison with Similar Compounds

Key Observations :

  • The 4-sulfamoylphenyl group in the target compound likely improves water solubility compared to halogenated (CF₃, Br) analogs due to the polar sulfonamide group .
  • Bromine substituents () may enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Quinazolinone-Based Sulfamoylphenyl Acetamides

Compounds with quinazolinone cores and sulfamoylphenyl groups () share functional similarities but differ in core structure:

Compound Name Core Structure Melting Point (°C) Yield (%) Key Features
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) Quinazolinone 269.0 87 Planar quinazolinone core; high crystallinity
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide (8) Quinazolinone 315.5 91 Methyl group enhances thermal stability
Target Compound Triazoloquinoline Not reported Not reported Fused triazole ring may enhance π-π stacking

Key Observations :

  • Quinazolinone derivatives exhibit higher melting points (269–315°C) due to rigid planar cores, suggesting greater thermal stability compared to triazoloquinoline analogs .

Heterocyclic Modifications in Related Acetamides

and highlight compounds with thiazole or triazole-thiol modifications:

Compound Name Heterocycle Molecular Weight (g/mol) Notable Feature
N-[4-(4-Methylphenyl)-2-thiazolyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide Thiazole 445.13 Thiazole ring enhances metal coordination
2-[(5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide Triazole-thiol 513.38 Bulky benzyl group reduces solubility

Key Observations :

  • Thiazole-containing analogs () may exhibit unique binding modes due to sulfur’s electron-rich nature .
  • Bulky substituents (e.g., benzyl in ) correlate with reduced solubility, underscoring the target compound’s advantage with a sulfamoyl group .

Q & A

Q. Advanced Optimization :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves reaction control .
  • Temperature : Reflux (~80°C) balances reactivity and minimizes degradation .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate nucleophilic substitution .

How can researchers validate the structural integrity and purity of this compound?

Q. Basic Characterization :

  • HPLC : Assess purity (>95% threshold) using C18 columns with UV detection (λ = 254 nm) .
  • NMR : Confirm the presence of the sulfamoylphenyl group (δ 7.5–8.0 ppm for aromatic protons) and triazoloquinoline moiety (δ 8.5–9.0 ppm) .

Q. Advanced Analysis :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) resolves isotopic patterns to verify molecular formula (e.g., C₂₁H₁₈N₆O₃S₂) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C) for storage and formulation .

What biological targets are hypothesized for this compound, and how can its activity be assessed?

Q. Basic Screening :

  • Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Advanced Mechanistic Studies :

  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
  • In vivo models : Anti-inflammatory activity via carrageenan-induced rat paw edema .

How can structural modifications improve the compound’s pharmacokinetic properties?

Q. Basic SAR Insights :

  • Sulfamoyl group : Enhances solubility via hydrogen bonding; replacing with hydrophobic groups (e.g., trifluoromethyl) increases membrane permeability .
  • Triazoloquinoline core : Methyl substitution at position 5 improves metabolic stability .

Q. Advanced Strategies :

  • Pro-drug design : Esterification of the acetamide group for enhanced oral bioavailability .
  • Computational modeling : Docking studies (AutoDock Vina) predict binding affinity to targets like EGFR or COX-2 .

How should researchers address discrepancies in spectral or bioactivity data?

Q. Basic Troubleshooting :

  • Spectral conflicts : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Bioactivity variability : Standardize assay protocols (e.g., cell passage number, serum concentration) .

Q. Advanced Reconciliation :

  • Isolation of intermediates : Identify impurities (e.g., oxidation byproducts) via LC-MS .
  • Meta-analysis : Compare data across analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to isolate substituent effects .

What are the stability considerations for long-term storage of this compound?

Q. Basic Stability Profile :

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Hydrolysis risk : Avoid aqueous buffers unless lyophilized .

Q. Advanced Formulation :

  • Lyophilization : Maintain stability for >12 months when lyophilized with trehalose .
  • Solid-state analysis : XRPD detects polymorphic changes affecting solubility .

How can researchers design experiments to explore synergistic effects with existing therapeutics?

Q. Basic Combination Studies :

  • Checkerboard assays : Test synergy with antibiotics (e.g., ciprofloxacin) or chemotherapeutics (e.g., doxorubicin) .

Q. Advanced Mechanistic Synergy :

  • Transcriptomics : RNA-seq to identify pathways modulated in combination (e.g., apoptosis vs. autophagy) .
  • Pharmacokinetic synergy : Co-administration with CYP450 inhibitors to prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.